![molecular formula C10H19NO5S B8589211 tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate](/img/structure/B8589211.png)
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxymethyl group, and a cyclopropyl ring attached to a sulfonylcarbamate moiety. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(methoxymethyl)cyclopropyl)sulfonylcarbamate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl carbamate with a cyclopropyl sulfonyl chloride derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of the sulfonyl group with other functional groups.
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl (1-(methoxymethyl)cyclopropyl)sulfonylcarbamate involves its interaction with specific molecular targets. The sulfonylcarbamate moiety can act as a reactive site, participating in various chemical reactions. The compound may interact with enzymes or receptors, leading to changes in biological pathways. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl carbamate: A simpler compound with similar protective group properties.
Methoxymethyl cyclopropane: Shares the methoxymethyl and cyclopropyl groups but lacks the sulfonylcarbamate moiety.
Cyclopropyl sulfonyl chloride: A precursor in the synthesis of tert-butyl (1-(methoxymethyl)cyclopropyl)sulfonylcarbamate.
Uniqueness
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
Eigenschaften
Molekularformel |
C10H19NO5S |
|---|---|
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
tert-butyl N-[1-(methoxymethyl)cyclopropyl]sulfonylcarbamate |
InChI |
InChI=1S/C10H19NO5S/c1-9(2,3)16-8(12)11-17(13,14)10(5-6-10)7-15-4/h5-7H2,1-4H3,(H,11,12) |
InChI-Schlüssel |
JQZUXJKRKPRFIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NS(=O)(=O)C1(CC1)COC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(4-Fluorophenyl)pyrimidin-5-yl]methanol](/img/structure/B8589146.png)
![4-[(3-Chloropropyl)sulfanyl]benzene-1,2-diamine](/img/structure/B8589152.png)
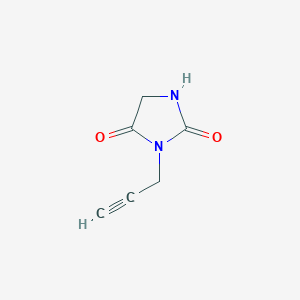
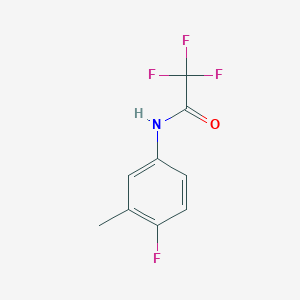
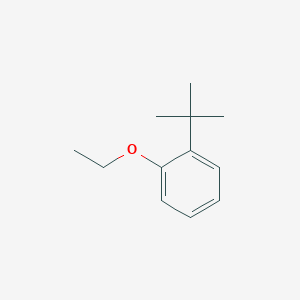
![6-Fluoro-2-{[2-(piperazin-1-yl)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B8589184.png)
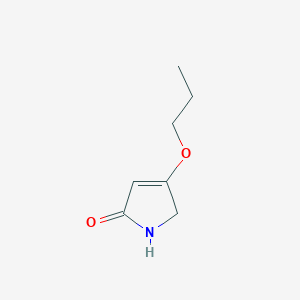
![Benzoic acid, 3-[3-[4-(1-methylethyl)phenyl]-2,4-dioxo-1-imidazolidinyl]-](/img/structure/B8589196.png)
![N-{2-[(2-Bromophenoxy)methoxy]phenyl}formamide](/img/structure/B8589203.png)
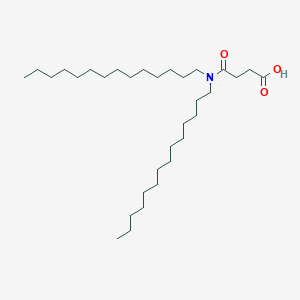

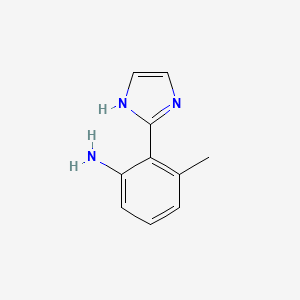

![1-(4H-[1,2,4]Triazol-3-yl)-cyclopropylamine](/img/structure/B8589236.png)
